molecular formula C18H15N3O3 B3839835 2-methoxy-1-naphthaldehyde (2-nitrophenyl)hydrazone

2-methoxy-1-naphthaldehyde (2-nitrophenyl)hydrazone

Cat. No. B3839835
M. Wt: 321.3 g/mol
InChI Key: PFYDBRHGKOPBKS-XDHOZWIPSA-N
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Description

2-Methoxy-1-naphthaldehyde is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 . The compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-methoxy-1-naphthaldehyde is 1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methoxy-1-naphthaldehyde is a solid . It has a boiling point of 205 °C at 18 mmHg and a melting point of 82-85 °C . .

Safety and Hazards

The compound is classified as a combustible solid . It has been assigned the GHS07 pictogram . The hazard statements associated with 2-methoxy-1-naphthaldehyde are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-24-18-11-10-13-6-2-3-7-14(13)15(18)12-19-20-16-8-4-5-9-17(16)21(22)23/h2-12,20H,1H3/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYDBRHGKOPBKS-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxy-1-naphthyl)methylene]-2-(2-nitrophenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-1-naphthaldehyde (2-nitrophenyl)hydrazone
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2-methoxy-1-naphthaldehyde (2-nitrophenyl)hydrazone
Reactant of Route 4
2-methoxy-1-naphthaldehyde (2-nitrophenyl)hydrazone

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